Dual Renal-Hepatic Elimination: Quantified Excretion Pathway Differentiation Versus Captopril and Enalapril
Spirapril demonstrates a distinct dual elimination pathway. Following intravenous dosing in preclinical models, 67% of the drug was excreted into the feces, in contrast to captopril and enalapril which rely predominantly on renal excretion [1]. In humans, the plasma clearance of the active metabolite spiraprilat is 10 L/h, of which 7.6 L/h is cleared renally, leaving a substantial non-renal clearance component [2]. This dual elimination profile has clinical relevance: in patients with severe renal impairment, spiraprilat concentrations increase by a factor of 3–4, a magnitude that remains manageable without accumulation-related toxicity [2]. Clinical reviews specifically note that where renal failure exists, administration of a drug with non-renal elimination mechanisms such as spirapril is prudent, as it has been shown to have no accumulation problems or increased adverse effects in this population [3].
| Evidence Dimension | Fecal excretion following IV dosing (preclinical) |
|---|---|
| Target Compound Data | 67% excreted into feces |
| Comparator Or Baseline | Captopril and enalapril (predominantly renal excretion) |
| Quantified Difference | Majority fecal excretion vs. comparator predominantly renal |
| Conditions | Dogs and rats; intravenous administration |
Why This Matters
For procurement decisions involving clinical research or formulation development targeting renally impaired patient populations, spirapril's dual elimination reduces the risk of drug accumulation and offers a safety advantage not available with exclusively renally cleared ACE inhibitors.
- [1] Sybertz EJ, Baum T, Ahn HS, Nelson S, Eynon E, Desiderio DM, et al. Pharmacologic, metabolic, and toxicologic profile of spirapril (SCH 33844), a new angiotensin converting inhibitor. J Cardiovasc Pharmacol. 1987;10 Suppl 7:S105-8. doi: 10.1097/00005344-198706107-00020. PMID: 2485040. View Source
- [2] Grass P, Gerbeau C, Kutz K. Spirapril: pharmacokinetic properties and drug interactions. Blood Press Suppl. 1994;2:7-13. PMID: 8061850. View Source
- [3] Elliot HL. The ACE inhibitor spirapril in chronic renal failure, hypertension and diabetic nephropathy. Ter Arkh. 2000;72(10):78-81. PMID: 11220886. View Source
